![molecular formula C12H21NO4 B13889701 Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)
Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate is an organic compound with a complex structure that includes both ester and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate typically involves a multi-step process. One common method includes the reaction of 3,3-dimethyl-2-oxobutylamine with methyl 5-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a base catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and catalytic amounts of base, can also enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines.
Aplicaciones Científicas De Investigación
Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzymatic catalysis, signal transduction, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-amino-2-fluorobenzoate: Similar in structure but with different functional groups.
Methyl 3,4-difluorobenzoate: Another ester compound with distinct chemical properties.
N-(3,3-dimethyl-2-oxobutyl)-4-methyl-1-naphthamide: Shares the 3,3-dimethyl-2-oxobutyl group but has a different core structure.
Uniqueness
Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate is unique due to its combination of ester and amide functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)9(14)8-13-10(15)6-5-7-11(16)17-4/h5-8H2,1-4H3,(H,13,15) |
Clave InChI |
ADLGJOWURNWVQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CNC(=O)CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


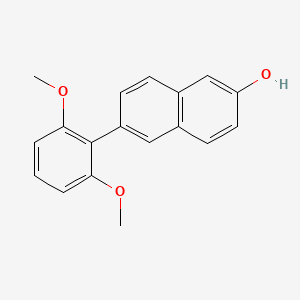
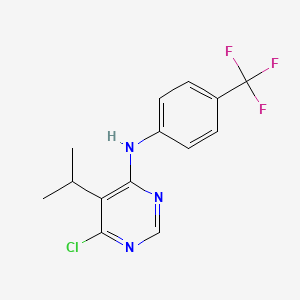

![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
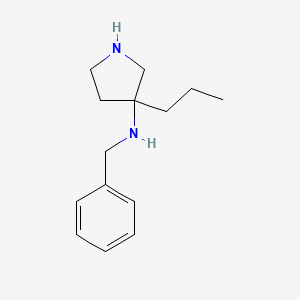
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
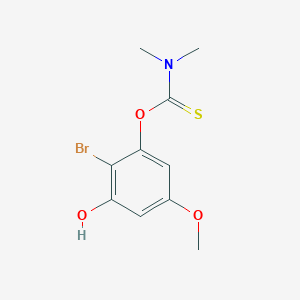
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)
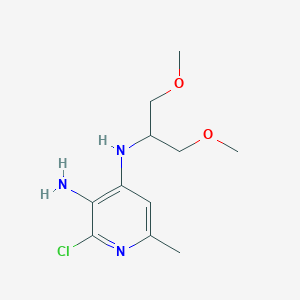
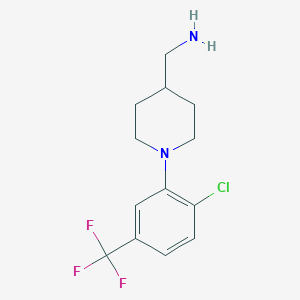


![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)

